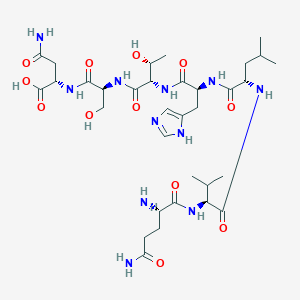
L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine is a peptide compound composed of a sequence of amino acids. This compound is part of a larger class of peptides that play significant roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine has several scientific research applications:
Chemistry: Studied for its chemical properties and potential modifications.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Used in the development of peptide-based drugs and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine involves its interaction with specific molecular targets and pathways. These interactions can modulate cellular processes such as signal transduction, enzyme activity, and gene expression. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A GLP-1 receptor agonist used for the treatment of type 2 diabetes.
Liraglutide: Another GLP-1 receptor agonist with similar therapeutic applications.
Uniqueness
L-Glutaminyl-L-valyl-L-leucyl-L-histidyl-L-threonyl-L-seryl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
Properties
CAS No. |
762294-07-5 |
|---|---|
Molecular Formula |
C33H55N11O12 |
Molecular Weight |
797.9 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H55N11O12/c1-14(2)8-19(40-31(53)25(15(3)4)43-27(49)18(34)6-7-23(35)47)28(50)39-20(9-17-11-37-13-38-17)29(51)44-26(16(5)46)32(54)42-22(12-45)30(52)41-21(33(55)56)10-24(36)48/h11,13-16,18-22,25-26,45-46H,6-10,12,34H2,1-5H3,(H2,35,47)(H2,36,48)(H,37,38)(H,39,50)(H,40,53)(H,41,52)(H,42,54)(H,43,49)(H,44,51)(H,55,56)/t16-,18+,19+,20+,21+,22+,25+,26+/m1/s1 |
InChI Key |
NICOCLGIYJBCNE-HQPXYMTMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


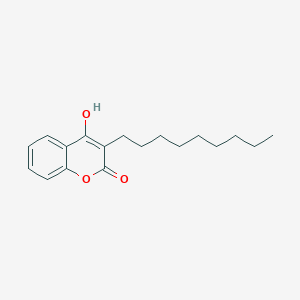
![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
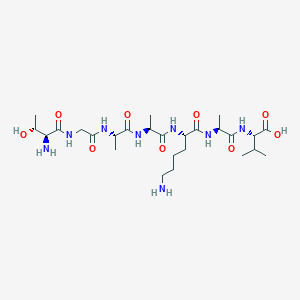
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)

![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
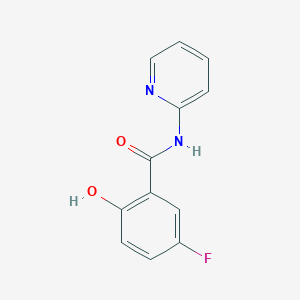
![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)

![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)
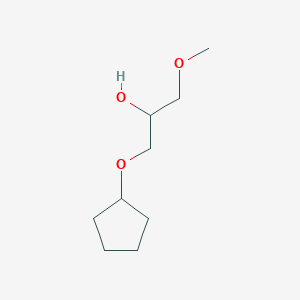
![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
